molecular formula C8H14O3 B11919302 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran

Cat. No.: B11919302
M. Wt: 158.19 g/mol
InChI Key: FSJPDLYSFQMHHV-JAMMHHFISA-N
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Description

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran is a chemical compound that features a tetrahydropyran ring fused with an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can be further oxidized or reduced under appropriate conditions.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the epoxide can yield various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran involves its reactivity as an epoxide. The strained three-membered ring of the oxirane is highly susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic transformations to create more complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran is unique due to the presence of both the tetrahydropyran ring and the oxirane group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-[[(2S)-oxiran-2-yl]methoxy]oxane

InChI

InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m0/s1

InChI Key

FSJPDLYSFQMHHV-JAMMHHFISA-N

Isomeric SMILES

C1CCOC(C1)OC[C@@H]2CO2

Canonical SMILES

C1CCOC(C1)OCC2CO2

Origin of Product

United States

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